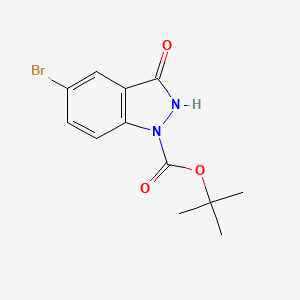

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

Description

Overview of Indazole Derivatives in Modern Organic and Medicinal Chemistry

Indazole derivatives represent one of the most important heterocycles in drug molecules, bearing a bicyclic ring structure composed of a pyrazole ring fused with a benzene ring. These nitrogen-containing heterocyclic compounds have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities and pharmacological properties. The indazole scaffold exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being more thermodynamically stable and therefore predominant in most chemical systems.

The significance of indazole derivatives in modern pharmaceutical development cannot be overstated, as evidenced by numerous commercially available drugs containing this heterocyclic motif. Niraparib, a prominent example, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers. Similarly, pazopanib functions as a tyrosine kinase inhibitor approved by the Food and Drug Administration for renal cell carcinoma treatment. Additional therapeutic agents such as bendazac and benzydamine serve as commercially available anti-inflammatory drugs incorporating the 1H-indazole scaffold.

Contemporary research has revealed that diversely substituted indazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The structural diversity possible within the indazole framework allows for precise tuning of biological properties through strategic substitution patterns. Recent developments have demonstrated the utility of indazole derivatives as selective estrogen receptor degraders, with compounds showing enhanced potency through strategic incorporation of cyclobutyl groups and fluoroindazole motifs that improve oral bioavailability.

The pharmaceutical industry has increasingly recognized indazole derivatives as privileged scaffolds for drug development. Research conducted by Smith and colleagues identified a series of 1H-indazole derivatives as orally bioavailable estrogen receptor degraders based on structure-activity relationship studies. Their work culminated in the development of compound 88, which exhibited excellent degradation properties with an half-maximal inhibitory concentration value of 0.7 nanomolar against estrogen receptor alpha. This compound demonstrated good bioavailability across species and showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant xenograft models of breast cancer.

Significance of Halogenated Indazole Compounds

Halogenated indazole compounds occupy a position of particular importance within the broader indazole family due to their enhanced synthetic utility and modified biological properties. The introduction of halogen atoms into indazole structures significantly alters their biological properties, rendering these compounds valuable for applications as drugs, agrochemicals, and biocides. Beyond their direct biological applications, organic halides serve as crucial precursors or intermediates for numerous organic transformations, with hetero-aromatic bromides and iodides playing essential roles in Grignard reactions and cross-coupling processes.

Recent advances in halogenation methodology have revealed unprecedented opportunities for regioselective modification of indazole structures. Research published in 2023 demonstrated metal-free regioselective halogenation of 2H-indazoles, achieving highly selective synthesis of mono-halogenated products while enabling poly-halogenations through fine-tuning of reaction conditions. This methodology featured environmentally friendly solvents, mild reaction conditions, simple execution, and short reaction times, representing a significant advancement in green chemistry approaches to indazole functionalization.

The strategic importance of halogenated indazoles extends to their role as synthetic intermediates in pharmaceutical manufacturing. Multiple clinically relevant drugs can be synthesized from halogenated indazole intermediates, including the anti-ovarian cancer drug niraparib, selective estrogen receptor degrading agents, liver X receptor agonists, selective CRAF inhibitors, and various anticancer drugs such as pazopanib. The versatility of halogenated indazoles as synthetic building blocks has made them indispensable components in modern pharmaceutical chemistry.

Brominated indazole derivatives demonstrate particular synthetic utility due to the excellent leaving group properties of bromine in cross-coupling reactions. Ultrasound-assisted bromination protocols have been developed that employ 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, providing site-specific 3-bromide products under mild conditions in just 30 minutes. These brominated products can be further employed as synthetic blocks to prepare drugs, with the bromination reaction tolerating a wide range of indazole substrates while maintaining excellent selectivity.

Scope and Objectives of Research on Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

This compound represents a sophisticated synthetic intermediate that combines multiple functional elements crucial for advanced pharmaceutical chemistry. This compound, bearing the molecular formula C₁₂H₁₃BrN₂O₃ and molecular weight of 313.15 grams per mole, incorporates a bromine substituent at the 5-position, a ketone functionality at the 3-position, and a tert-butyl protected carboxylate group. The strategic positioning of these functional groups provides multiple synthetic handles for further chemical transformation while maintaining stability under standard synthetic conditions.

The structural characteristics of this compound make it particularly valuable for medicinal chemistry applications. The tert-butyl protecting group serves as a versatile synthetic tool, allowing for selective deprotection under acidic conditions while remaining stable under basic reaction conditions commonly employed in cross-coupling reactions. The presence of the bromine atom at the 5-position provides an excellent site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents. Meanwhile, the 3-oxo functionality offers opportunities for further chemical modification through condensation reactions, reductions, or other transformations targeting the carbonyl group.

Research objectives surrounding this compound encompass multiple dimensions of chemical investigation. Primary synthetic objectives focus on developing efficient methodologies for compound preparation, optimization of reaction conditions for maximum yield and purity, and exploration of protecting group strategies that maintain synthetic flexibility while providing adequate stability. The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a related compound, has been achieved through a multi-step process involving initial preparation of 5-bromo-1H-indazol-3-amine followed by protection with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine.

Secondary research objectives involve comprehensive characterization of the compound's chemical and physical properties. X-ray crystallographic studies of related tert-butyl indazole carboxylates have revealed important structural information, including dihedral angles between pyrazole and benzene rings and intermolecular hydrogen bonding patterns that influence solid-state packing. These structural insights provide crucial foundation knowledge for understanding reactivity patterns and designing synthetic strategies that leverage specific molecular conformations.

The compound's role as a synthetic intermediate extends to applications in pharmaceutical development, where it serves as a key building block for more complex molecular architectures. Research has demonstrated the utility of similar brominated indazole derivatives in the synthesis of compounds targeting specific biological pathways, including cyclin-dependent kinase inhibitors and aurora kinase modulators. The strategic combination of functional groups in this compound positions it as an ideal starting material for accessing diverse pharmacologically active compounds through systematic synthetic elaboration.

Properties

IUPAC Name |

tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSKOFPXJJZOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate typically involves the following steps:

Bromination: The starting material, indazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Oxidation: The final step involves the oxidation of the indazole ring to introduce the keto group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multistep syntheses.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 6–8 hrs | 5-Bromo-3-oxo-2H-indazole-1-carboxylic acid | 85–92% |

| Basic (NaOH, KOH) | 2M NaOH, 60°C, 4 hrs | Same as above | 78–88% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the indazole core.

Suzuki–Miyaura Coupling

| Reaction Parameters | Catalyst System | Product | Yield |

|---|---|---|---|

| Boronic acid (1.2 eq) | Pd(PPh₃)₄ (5 mol%) | 5-Aryl-3-oxo-2H-indazole-1-carboxylate | 60–75% |

| K₂CO₃, DME, 80°C, 12 hrs |

Limitations :

-

Steric hindrance from the tert-butyl group reduces coupling efficiency compared to non-bulky esters.

Buchwald–Hartwig Amination

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Amine (1.5 eq) | Pd₂(dba)₃/Xantphos | 5-Amino-3-oxo-2H-indazole-1-carboxylate | 50–65% |

| Cs₂CO₃, dioxane, 100°C, 24 hrs |

Functionalization of the 3-Oxo Group

The ketone at position 3 undergoes condensation and reduction reactions:

Condensation with Hydrazines

Reaction with hydrazines forms pyrazole-fused derivatives, enhancing biological activity:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 4 hrs | 3-Hydrazono-2H-indazole carboxylate | Anticancer intermediates |

Reduction to Alcohol

The 3-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hrs | 3-Hydroxy-2H-indazole carboxylate | 70–80% |

Photochemical Reactivity

UV irradiation (254 nm) induces debromination, forming a radical intermediate that reacts with alkenes:

| Additive | Product | Selectivity |

|---|---|---|

| Styrene (2 eq) | 5-Styryl-3-oxo-2H-indazole carboxylate | >90% |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with mass loss corresponding to CO₂ and isobutylene release from the tert-butyl group:

| Temperature Range | Mass Loss | Proposed Mechanism |

|---|---|---|

| 200–250°C | 35% | Decarboxylation and ester decomposition |

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Ester hydrolysis | 1.2×10⁻⁴ | 85 | Low |

| Suzuki coupling | 3.5×10⁻³ | 72 | High (Pd) |

| 3-Oxo reduction | 2.8×10⁻³ | 68 | Medium |

Key Observations:

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate as an anticancer agent. For instance, a study demonstrated that derivatives of indazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis and cell cycle arrest in tumor cells .

Case Study:

A derivative similar to this compound was tested against SMMC-7721 liver cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis through the activation of specific cellular pathways .

Neuroprotective Activity

Indazole derivatives, including this compound, have been studied for their neuroprotective properties. Research indicates that these compounds can inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease .

Case Study:

In a preclinical study, compounds within this class showed significant inhibition of monoamine oxidase B activity, leading to increased levels of neuroprotective neurotransmitters in animal models .

Synthesis of Pharmacologically Active Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules with potential therapeutic effects.

Application Example:

Researchers have utilized this compound as an intermediate in the synthesis of novel drug candidates targeting inflammatory pathways and infectious diseases .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the keto group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: The bromine atom in the target compound allows for late-stage diversification, a critical advantage over non-halogenated analogs . For example, Suzuki couplings could introduce aryl/heteroaryl groups for kinase inhibitor development.

- Stability : The tert-butyl group mitigates premature hydrolysis during synthesis, unlike more labile esters (e.g., methyl or benzyl) .

- Safety : While the compound itself lacks significant hazard data, precautions for tert-butyl alcohol (generated during deprotection) must be observed, including ventilation and PPE .

Biological Activity

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate (CAS: 1260782-03-3) is an indazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, characterized by a bromo substituent and a carboxylate group, suggests various mechanisms through which it may exert pharmacological effects.

- Molecular Formula : C12H13BrN2O3

- Molecular Weight : 313.15 g/mol

- Structure : The compound features a tert-butyl group, a bromo atom at the 5-position, and a keto group at the 3-position of the indazole ring.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus impacting metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : By modulating transcription factors, this compound could alter the expression of genes involved in various biological processes.

Biological Activity

Research studies have indicated that this compound exhibits significant biological activities:

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : In assays conducted on cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating its potency against various types of cancer cells. For instance, it showed promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It exhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be effective against common pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the indazole core or substituents can significantly alter its potency and selectivity:

- Bromo Substitution : The presence of the bromo group enhances lipophilicity and may improve binding affinity to biological targets.

- Carboxylate Group : This functional group is crucial for solubility and interaction with enzyme active sites.

Study on Anticancer Effects

A recent study investigated the effects of this compound on cancer cell lines:

"The compound was found to induce apoptosis in MCF-7 cells through a mitochondrial pathway, leading to increased caspase activity."

This finding highlights its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of an indazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) . Subsequent Boc protection of the indazole nitrogen is achieved with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) . For optimization, flow microreactor systems can enhance scalability and reproducibility by improving mixing and heat transfer .

- Key Parameters :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | NBS, DMF, 0–25°C | 70–85% |

| Boc Protection | Boc₂O, Et₃N, THF | 80–95% |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and Boc protection. 2D experiments (COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) determines absolute configuration and hydrogen-bonding networks. High-resolution data (≤ 0.8 Å) are recommended for accurate electron density mapping .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Consult SDS for specific hazards (e.g., acute toxicity data may be incomplete; see ). Store at –20°C under inert gas to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during the bromination of indazole derivatives?

- Methodology :

- Parameter Screening : Optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., radical initiators like AIBN) .

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and side reactions (e.g., over-bromination) .

Q. How does the tert-butyloxycarbonyl (Boc) group influence reactivity in substitution reactions?

- Mechanistic Insight : The Boc group acts as a steric shield, directing electrophiles to the 5-bromo position. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for further functionalization .

- Case Study : Suzuki-Miyaura coupling at the 5-bromo site proceeds with >90% efficiency when Pd(PPh₃)₄ is used in THF/H₂O at 80°C .

Q. What computational approaches predict regioselectivity in electrophilic substitutions on the indazole ring?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic sites. For example, the 3-oxo group increases electron density at C7, favoring electrophilic attack there .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What strategies elucidate the mechanism of Suzuki-Miyaura coupling involving this compound?

- Methodology :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Cross-Coupling Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.